1-Amino-1-(4-ethylphenyl)acetone
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Overview
Description
1-Amino-1-(4-ethylphenyl)acetone is an organic compound with the molecular formula C11H15NO. It is a member of the α-amino ketone family, characterized by the presence of an amino group (-NH2) and a ketone group (C=O) attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-ethylphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-ethylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-amino-1-(4-ethylphenyl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Imines, oximes
Reduction: 1-Amino-1-(4-ethylphenyl)ethanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-1-(4-ethylphenyl)acetone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-ethylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its potential therapeutic applications .
Comparison with Similar Compounds
1-Amino-1-phenylacetone: Lacks the ethyl group on the phenyl ring, resulting in different chemical and biological properties.
1-Amino-1-(4-methylphenyl)acetone: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1-Amino-1-(4-chlorophenyl)acetone: The presence of a chlorine atom alters the compound’s electronic properties and reactivity.
Uniqueness: 1-Amino-1-(4-ethylphenyl)acetone is unique due to the presence of the ethyl group on the phenyl ring, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(4-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-7,11H,3,12H2,1-2H3 |
InChI Key |
BGTVHCMYUMZWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)C)N |
Origin of Product |
United States |
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